

Preclinical Profile of SSR504734: A Glycine Transporter-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SSR504734	
Cat. No.:	B1681116	Get Quote

This technical guide provides an in-depth overview of the preclinical data for **SSR504734**, a selective and reversible inhibitor of the glycine transporter type 1 (GlyT1). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, pharmacokinetic profile, and efficacy in various animal models.

Core Mechanism and Pharmacological Profile

SSR504734 exerts its effects by blocking the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting GlyT1, **SSR504734** increases the concentration of glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission via the NMDA receptor.[1][2] This mechanism is the foundation for its potential therapeutic applications in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1]

Data Presentation: In Vitro and Ex Vivo Potency

The potency of **SSR504734** has been quantified across different species and experimental conditions. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Potency (IC50)



Target	Species	Cell Line/Preparati on	IC50 (nM)	Reference
GlyT1	Human	SK-N-MC cells	18	[1][3]
GlyT1	Rat	C6 cells	15	[1][3]
GlyT1	Mouse	-	38	[1]

Table 2: Ex Vivo and In Vivo Pharmacological Activity



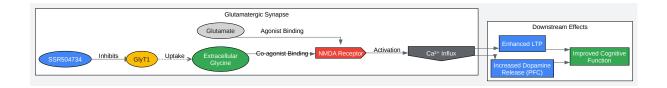
Parameter	Species	Administrat ion	Dose/Conce ntration	Effect	Reference
Glycine Uptake Inhibition (ID50)	Mouse	i.p.	5.0 mg/kg	inhibition of ex vivo glycine uptake in cortical homogenates	[1]
Glycine Uptake Inhibition (ID₅o)	Mouse	p.o.	4.6 mg/kg	50% inhibition of ex vivo glycine uptake in cortical homogenates	[3]
Extracellular Glycine Increase	Rat	i.p.	3 mg/kg (MED)	Increased glycine levels in the prefrontal cortex (PFC).	[1]
NMDA- mediated EPSC Potentiation	Rat	In vitro	0.5 μM (MEC)	Potentiation of excitatory postsynaptic currents in hippocampal slices.	[1]
Extracellular Dopamine Increase	Rat	i.p.	10 mg/kg (MED)	Increased dopamine levels in the prefrontal cortex.	[1]



IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MED: Minimal Efficacious Dose; MEC: Minimal Efficacious Concentration; i.p.: Intraperitoneal; p.o.: Per os (oral).

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by **SSR504734** involves the enhancement of NMDA receptor function. This has downstream consequences on other neurotransmitter systems, notably the dopaminergic system in the prefrontal cortex.

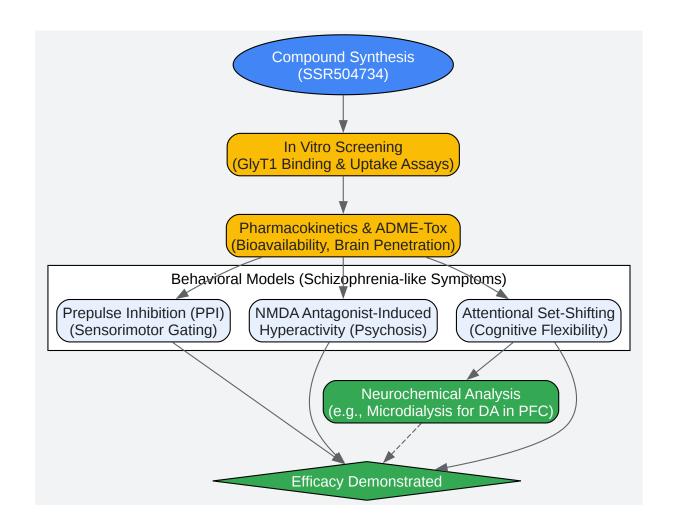


Click to download full resolution via product page

SSR504734 Mechanism of Action and Downstream Effects.

The preclinical evaluation of **SSR504734** involves a series of established behavioral and neurochemical assays. The general workflow for testing a novel compound like **SSR504734** in a model of schizophrenia is depicted below.





Click to download full resolution via product page

General workflow for preclinical evaluation of SSR504734.

Efficacy in Animal Models of Schizophrenia

SSR504734 has demonstrated efficacy in several rodent models that recapitulate symptoms of schizophrenia. These models are crucial for establishing proof-of-concept and determining effective dose ranges.

Table 3: Efficacy in Preclinical Models



Model	Species	Symptom Modeled	Dose Range (i.p.)	Effect	Reference
MK-801- Induced Hyperactivity	Mouse/Rat	Positive Symptoms	10-30 mg/kg (MED)	Reverses hyperactivity.	[1]
d- Amphetamine -Induced Hyperactivity	Rat	Positive Symptoms	1-3 mg/kg (MED)	Reverses hypersensitivi ty to locomotor effects.	[1]
Prepulse Inhibition (PPI) Deficit	DBA/2 Mouse	Sensorimotor Gating Deficit	15 mg/kg (MED)	Normalizes spontaneous PPI deficit.	[1]
Attentional Set-Shifting Task (ASST)	Rat	Cognitive Deficits	3-10 mg/kg	Improves cognitive flexibility (reduces trials to criterion in ED shift).	[4][5]
Contextual Fear Conditioning	Rat	Anxiety/Fear Memory	30 mg/kg	Attenuates acquisition and expression of conditioned fear.	[6]

MED: Minimal Efficacious Dose; ED: Extra-dimensional.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are synthesized protocols for key experiments involving **SSR504734**.



NMDA Antagonist-Induced Hyperactivity

This model assesses the potential of a compound to mitigate the psychotomimetic effects of NMDA receptor antagonists like MK-801 (dizocilpine).[7][8]

- Animals: Male BALB/c or C57BL/6 mice, or Sprague-Dawley rats.[7][9]
- Apparatus: Open-field arenas or automated locomotor activity cages equipped with infrared beams to detect movement.
- Procedure:
 - Animals are habituated to the testing room for at least 60 minutes.
 - Animals are pre-treated with SSR504734 (e.g., 10-30 mg/kg, i.p.) or vehicle. The pre-treatment time is typically 30-60 minutes.[1]
 - Animals are placed in the activity cages for a habituation period (e.g., 30-60 minutes).[10]
 - The NMDA antagonist MK-801 (e.g., 0.1-0.32 mg/kg, i.p.) or saline is administered. [7][8]
 - Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period of 75-120 minutes.[7]
- Primary Endpoint: A significant reduction in the total distance traveled in the SSR504734 + MK-801 group compared to the vehicle + MK-801 group.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The DBA/2 mouse strain exhibits a naturally low level of PPI and is sensitive to antipsychotic drugs.[11][12]

- Animals: Male DBA/2 mice are commonly used due to their inherent PPI deficits.[11]
- Apparatus: A startle response system (e.g., SR-LAB) consisting of a small animal enclosure within a sound-attenuated chamber. A piezoelectric accelerometer detects the whole-body



startle response.[13]

- Procedure:
 - SSR504734 (e.g., 15-30 mg/kg, i.p.) or vehicle is administered 30-60 minutes before testing.[1][11]
 - The mouse is placed in the enclosure and allowed to acclimate for 5 minutes with background white noise (e.g., 70 dB).[13]
 - The test session consists of multiple trial types presented in a pseudorandom order:
 - Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40-50 ms duration) to elicit a startle response.
 - Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 73-85 dB, 20-30 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).[13]
 - No-stimulus trials: Background noise only, to measure baseline movement.
 - The startle magnitude is recorded for each trial.
- Primary Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [% PPI = 100 * (Pulse-alone - Prepulsepulse) / Pulse-alone]. An increase in %PPI in the SSR504734 group indicates improved sensorimotor gating.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility, an executive function dependent on the prefrontal cortex that is often impaired in schizophrenia.[14][15]

- Animals: Male Sprague-Dawley or Lister Hooded rats.
- Apparatus: A testing box with a starting compartment and a choice area containing two digging pots. The pots can vary in digging medium and scent.
- Procedure:



- Habituation & Training: Rats are food-restricted to motivate digging for a food reward (e.g., a piece of cereal) and are trained to discriminate between different stimuli (e.g., digging media).[14]
- Testing: SSR504734 (e.g., 3 or 10 mg/kg, i.p.) or vehicle is administered 30 minutes before the test session.[4] The test consists of a series of discrimination problems:
 - Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., medium A vs. medium B).
 - Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced. The
 rat must continue to use the initial dimension (medium) to find the reward.
 - Intra-Dimensional (ID) Shift: New exemplars of the same dimensions are used (e.g., medium C vs. D; odor X vs. Y). The relevant dimension remains the same (medium).
 - Extra-Dimensional (ED) Shift: The previously irrelevant dimension now becomes relevant (e.g., the reward is now associated with a specific odor, regardless of the medium). This is the key measure of cognitive flexibility.
- The number of trials required to reach a criterion (e.g., 6 consecutive correct trials) is recorded for each stage.
- Primary Endpoint: A significant reduction in the number of trials to reach criterion during the ED shift phase for the **SSR504734**-treated group compared to the vehicle group.[4]

Contextual Fear Conditioning

This paradigm is used to study the effects of a compound on the acquisition and expression of fear-related memories, which can be relevant to the anxiety and stress components of various psychiatric disorders.[6]

- Animals: Male Sprague-Dawley rats.[6]
- Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, housed within a sound-attenuating box.[16]
- Procedure:



- Acquisition Phase:
 - Rats are administered SSR504734 (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before conditioning.[6]
 - The rat is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 3 minutes).[17]
 - An unconditioned stimulus (US), typically an inescapable footshock (e.g., 1 mA for 1 second), is delivered one or more times.[16]
 - The rat is removed from the chamber after a set period.
- Expression (Testing) Phase:
 - 24 hours after conditioning, the rat is returned to the same chamber (the context).
 - No footshock is delivered.
 - Behavior is recorded for a period (e.g., 3-5 minutes), and the amount of time spent
 "freezing" (a species-typical fear response characterized by complete immobility except for respiration) is scored.[17]
- Primary Endpoint: A significant reduction in the percentage of time spent freezing in the SSR504734-treated group compared to the vehicle group, indicating an attenuation of the conditioned fear response.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor
of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SSR504734, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK801-induced hyperactivity: duration of effects in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [icqqdb.jp]
- 14. b-neuro.com [b-neuro.com]
- 15. Attentional Set-Shifting Paradigm in the Rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Modulation of Gene Expression in Contextual Fear Conditioning in the Rat | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Preclinical Profile of SSR504734: A Glycine Transporter-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681116#preclinical-studies-involving-ssr504734]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com